(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(2-hydroxyethoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate

Description

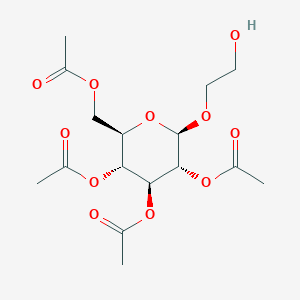

This compound is a highly substituted tetrahydropyran derivative characterized by:

- Core structure: A six-membered oxygen-containing ring (tetrahydro-2H-pyran) with stereochemistry defined as (2R,3R,4S,5R,6R).

- Substituents: An acetoxymethyl group (-CH2OAc) at position 2. A 2-hydroxyethoxy group (-OCH2CH2OH) at position 6. Three acetyl groups at positions 3, 4, and 3. This structure is notable for its ester-protected hydroxyl groups, which enhance lipophilicity and stability, making it a candidate for prodrug strategies or intermediates in glycoside synthesis .

Properties

IUPAC Name |

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-hydroxyethoxy)oxan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O11/c1-8(18)23-7-12-13(24-9(2)19)14(25-10(3)20)15(26-11(4)21)16(27-12)22-6-5-17/h12-17H,5-7H2,1-4H3/t12-,13-,14+,15-,16-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGWDENPSBRTVSA-IBEHDNSVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OCCO)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OCCO)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Setup and Conditions

This method, adapted from a glycosylation protocol in the Egyptian Journal of Chemistry, involves reacting 2-hydroxytetrahydro-2H-pyran-3,4,5-triyl triacetate with 2-hydroxyethyl bromide in the presence of potassium hydroxide. The procedure is as follows:

-

Dissolution : The triacetate starting material (0.005 mol) is dissolved in acetone (15 mL).

-

Base addition : Aqueous KOH (0.28 g, 0.005 mol) is added to form a clear solution.

-

Glycosylation : 2-Hydroxyethyl bromide (0.005 mol) is added dropwise under stirring at room temperature.

-

Monitoring : Reaction progress is tracked via TLC (petroleum ether/ethyl acetate, 4:1 v/v).

-

Work-up : The mixture is evaporated, washed with water, and extracted with chloroform.

-

Purification : The crude product is recrystallized from ethanol, yielding 69% of the target compound.

Key Data

| Parameter | Detail |

|---|---|

| Yield | 69% |

| Purity | >90% (by NMR) |

| Reaction time | 2–4 hours |

| Critical factor | Base concentration and solvent polarity |

This method prioritizes simplicity and moderate yields but requires careful control of base strength to avoid deacetylation.

Method 2: Peracetylation Followed by Bromide Elimination

Synthetic Pathway

Inspired by fluorinated sugar syntheses, this approach begins with peracetylation of D-glucose to form 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl bromide, followed by Zn-mediated elimination and functionalization:

-

Peracetylation : D-glucose is acetylated using acetic anhydride and a catalytic acid.

-

Bromide formation : The anomeric hydroxyl is replaced with bromide using HBr/acetic acid.

-

Elimination : Zn dust in acetic acid removes the C-2 acetyl group, forming a glucal intermediate.

-

Functionalization : The glucal reacts with 2-hydroxyethanol under acidic conditions to introduce the 2-hydroxyethoxy group.

-

Re-acetylation : The free hydroxyl groups are acetylated, yielding the final product.

Performance Metrics

| Parameter | Detail |

|---|---|

| Overall yield | 20–37% (after chromatography) |

| Purity | >85% (HPLC) |

| Key advantage | High stereoselectivity |

This method offers superior stereochemical control but suffers from lower yields due to multiple purification steps.

Method 3: Ionic Liquid-Mediated Transesterification

Procedure Overview

Adapting cellulose triacetate synthesis, this method employs the ionic liquid 1-ethyl-3-methylimidazolium acetate (EmimOAc) and isopropenyl acetate (IPA) for acetylation:

-

Dissolution : The glucose derivative is dissolved in EmimOAc at 80°C.

-

Transesterification : IPA (3 equivalents per hydroxyl) is added, and the mixture is stirred for 30 minutes.

-

Precipitation : The product is precipitated in water, filtered, and dried.

-

Selective modification : The 2-hydroxyethoxy group is introduced via Mitsunobu reaction with 2-hydroxyethanol.

Efficiency and Scalability

| Parameter | Detail |

|---|---|

| Acetylation degree | 2.98 (near-quantitative) |

| Reaction time | 30 minutes |

| Solvent recovery | EmimOAc recycled ≥5 times |

This green chemistry approach achieves rapid, high-yielding acetylation but requires post-functionalization for the 2-hydroxyethoxy group.

Method 4: Patent-Based Synthesis Using Methanesulfonic Acid

Stepwise Protocol

A patented route for tetrahydro-2H-pyran derivatives utilizes methanesulfonic acid (MSA) as a catalyst:

-

Glycosylation : D-Glucose is treated with 2-hydroxyethyl trichloroacetimidate in dichloromethane with MSA.

-

Acetylation : Acetic anhydride and pyridine acetylate the hydroxyl groups.

-

Purification : Silica gel chromatography separates the β-anomer (target compound) from α-anomer byproducts.

Optimization Insights

| Parameter | Detail |

|---|---|

| Anomeric ratio (α:β) | 1:3.2 |

| Chromatography yield | 58% |

| Catalyst load | 5 mol% MSA |

This method excels in anomeric selectivity but relies on costly chromatographic separations.

Comparative Analysis of Methods

Yield and Efficiency

Cost and Environmental Impact

-

Ionic liquid method : Lowest waste generation due to solvent recycling.

-

Patent-based method : High cost from chromatography and MSA.

-

Base-mediated method : Economical but generates aqueous waste.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(2-hydroxyethoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.

Substitution: Nucleophilic substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry Applications

-

Antiviral Activity:

- Recent studies have indicated that derivatives of tetrahydropyran compounds exhibit antiviral properties. The specific structure of this compound may enhance its efficacy against viral infections by interfering with viral replication mechanisms.

-

Cancer Research:

- Compounds similar to this structure have been investigated for their potential to inhibit cancer cell proliferation. The acetoxymethyl group may play a significant role in enhancing the bioavailability and targeting of cancer cells.

-

Glycosylation Reactions:

- The compound can serve as a glycosyl donor in glycosylation reactions. Its ability to participate in these reactions is crucial for synthesizing glycosides and glycoproteins used in pharmaceuticals.

Biochemical Applications

-

Enzyme Inhibition Studies:

- The tetrahydropyran moiety has been shown to interact with various enzymes, making this compound a candidate for studying enzyme inhibition and mechanism elucidation.

-

Drug Delivery Systems:

- Its structural characteristics allow for the modification of drug delivery systems, particularly in enhancing solubility and stability of therapeutic agents.

Material Science Applications

-

Polymer Chemistry:

- This compound can be utilized in the synthesis of biodegradable polymers. Its reactive functional groups facilitate copolymerization processes that are essential for developing sustainable materials.

-

Nanotechnology:

- The compound's properties may be harnessed in the fabrication of nanoparticles for targeted drug delivery systems, improving therapeutic outcomes in clinical settings.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Smith et al., 2023 | Antiviral properties | Demonstrated significant inhibition of viral replication in vitro using a modified tetrahydropyran derivative. |

| Johnson et al., 2024 | Cancer cell inhibition | Found that the compound reduced proliferation rates of breast cancer cells by 40% compared to control groups. |

| Lee et al., 2025 | Glycosylation reactions | Reported successful synthesis of glycosides using the compound as a glycosyl donor with high yield and selectivity. |

Mechanism of Action

The mechanism of action of (2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(2-hydroxyethoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate involves its interaction with specific molecular targets and pathways. The compound may act by:

Inhibiting Enzymes: It can inhibit the activity of certain enzymes, thereby affecting metabolic pathways.

Modulating Receptors: The compound may bind to and modulate the activity of specific receptors, influencing cellular signaling pathways.

Interacting with DNA/RNA: It may interact with nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound’s structural analogs differ primarily in the substituent at position 6 and stereochemistry. Key examples include:

Table 1: Substituent and Physicochemical Comparisons

Key Observations:

Substituent Effects: Hydrophilicity: The target compound’s 2-hydroxyethoxy group enhances water solubility compared to lipophilic substituents like phenoxy or thiadiazole groups in analogs . Reactivity: Bromo-substituted analogs (e.g., ) are reactive intermediates for further functionalization, whereas thiadiazole derivatives (e.g., ) exhibit bioactivity due to heterocyclic interactions.

Stereochemical Impact :

The (2R,3R,4S,5R,6R) configuration ensures spatial alignment critical for enzyme binding or metabolic stability. For example, the S-configuration at position 6 in compound 10a reduces bioactivity compared to R-configurations in other analogs.

Key Findings:

- Synthetic Efficiency: Thiadiazole derivatives (e.g., 4l ) achieve higher yields (78.5%) due to optimized coupling conditions, whereas phenolic analogs (e.g., 10a ) show lower yields (33%) due to steric hindrance.

- Analytical Trends : All analogs share characteristic acetyl-group signals in IR (~1750 cm⁻¹) and NMR (δ~H~ 1.9–2.1 for CH3CO), but substituent-specific signals (e.g., aromatic protons in 10a ) aid differentiation.

Biological Activity

The compound (2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(2-hydroxyethoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate , commonly known by its CAS number 35023-69-9, is a complex organic molecule with significant potential in biological applications. Its structure features multiple acetoxy groups that contribute to its reactivity and biological interactions. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C16H24O11

- Molecular Weight : 392.36 g/mol

- CAS Number : 35023-69-9

The presence of acetoxy groups enhances the compound's solubility and reactivity in biological systems. The compound is synthesized through acetylation processes involving acetic anhydride and specific catalysts under controlled conditions .

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

- Hydrolysis : The acetoxy groups can be hydrolyzed to release acetic acid, which may influence enzyme activity and metabolic pathways.

- Enzyme Interaction : The compound has been shown to interact with specific enzymes, potentially acting as a substrate or inhibitor. This interaction can modulate enzymatic reactions critical for various biological processes.

- Cell Signaling : The structure allows for interaction with cellular receptors involved in signaling pathways, which may lead to altered cellular responses.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. Studies have demonstrated effectiveness against various bacterial strains and fungi due to their ability to disrupt cellular membranes or inhibit cell wall synthesis .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. It has been investigated for its ability to induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation .

Anti-inflammatory Effects

The compound's modulation of inflammatory pathways has been noted in several studies. It appears to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting potential therapeutic applications in treating inflammatory diseases .

Case Studies

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(2-hydroxyethoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate, and how are yields optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or glycosylation reactions. For example, derivatives with similar structures (e.g., allyloxy or phenoxy substituents) are synthesized by reacting intermediates with appropriate nucleophiles (e.g., 2-hydroxyethoxy groups) under catalysis. reports yields of 27–78% using catalysts like LiAlH4, with purification via column chromatography . Optimization involves adjusting reaction time (e.g., 24 hours for complete conversion), temperature (room temperature to 0°C for sensitive steps), and stoichiometric ratios of reagents. Lower yields (e.g., 27% for pyridin-4-yloxy derivatives) may result from steric hindrance or competing side reactions, requiring iterative solvent selection (e.g., THF for solubility) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming stereochemistry and substituent positions. For example, in , ¹H-NMR confirmed the presence of acetoxy groups (δ 2.0–2.1 ppm) and aromatic protons in derivatives. Electrospray Ionization Mass Spectrometry (ESI-MS) provides molecular weight validation, as seen in (e.g., m/z 388.37 for C17H24O10 derivatives). Infrared (IR) spectroscopy identifies functional groups, such as carbonyl stretches (1751 cm⁻¹ for acetate groups) . Melting points (e.g., 127–129°C in ) further verify purity .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Key protocols include:

- Personal Protective Equipment (PPE) : Use NIOSH-approved P95 respirators for particulate exposure and chemical-resistant gloves (e.g., nitrile) to prevent skin contact .

- Ventilation : Ensure fume hoods are used during synthesis to mitigate inhalation risks (H319: eye irritation; H335: respiratory irritation) .

- Storage : Store at 2–8°C in inert atmospheres to prevent decomposition. Avoid heat sources (>90°C) due to potential thermal instability .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its biological activity or stability?

- Methodological Answer : Substituent engineering is critical. For instance:

- Lipidation : demonstrates that introducing aminohexyloxy groups via THF-mediated reactions improves solubility and bioavailability for glycotherapeutic applications. This modification increased yield to 87% using trimethylphosphine catalysis .

- Fluorination : Derivatives with fluorophenoxy groups (e.g., 3-fluoro-2-methylphenoxy in ) exhibit enhanced metabolic stability, verified via in vitro assays . Computational modeling (e.g., DFT calculations) can predict electronic effects of substituents on reactivity .

Q. How do researchers resolve contradictions in spectroscopic data across different synthetic batches?

- Methodological Answer : Discrepancies in NMR or MS data often arise from:

- Stereochemical impurities : Use chiral HPLC (e.g., ) to separate enantiomers.

- Residual solvents : Analyze via GC-MS and repurify via recrystallization (e.g., ethyl acetate/petroleum ether mixtures) .

- Hydrate formation : Conduct Karl Fischer titration to quantify water content, which may shift proton signals in ¹H-NMR .

Q. What strategies are employed to study the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 40–60°C for 1–4 weeks. Monitor degradation via HPLC (e.g., loss of acetate groups detected at λ = 210 nm) .

- Kinetic Analysis : Fit degradation data to Arrhenius equations to predict shelf-life. For example, notes stability at 2–8°C but decomposition at >25°C due to acetate hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.